2-(4-Hydroxymethylphenyl)phenol

描述

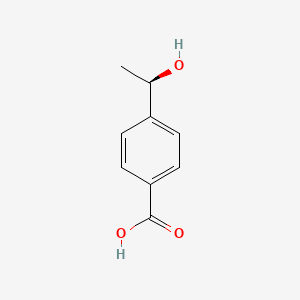

2-(4-Hydroxymethylphenyl)phenol, also known as Phenol, 2-[(4-hydroxyphenyl)methyl]-, is a compound with the molecular formula C13H12O2 and a molecular weight of 200.2332 . It is also referred to by other names such as Phenol, 2,4’-methylenedi-; (2-Hydroxyphenyl)(4-hydroxyphenyl)methane; o-(p-Hydroxybenzyl)phenol; 2,4’-Dihydroxydiphenylmethane; 2,4’-Methylenebis(phenol); 2,4’-Methylenediphenol; o-[(4-hydroxyphenyl)methyl]phenol .

Synthesis Analysis

The synthesis of this compound is achieved through the Petasis reaction . This reaction involves the use of aldehyde, amine, and boronic acid . The synthesis process is supported by spectroscopic studies including FTIR, UV, and NMR .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . The electronic and structural properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths have been investigated .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .作用机制

Target of Action

It is known that alkylaminophenol compounds, which include 2-(4-hydroxymethylphenyl)phenol, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.

Mode of Action

It is known that alkylaminophenols have high antioxidant properties , which suggests that this compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Result of Action

Given its use in cancer treatment , it can be inferred that the compound may have antiproliferative effects on cancer cells.

Action Environment

It is known that the reaction conditions for the synthesis of alkylaminophenols, including this compound, are mild , suggesting that the compound may be stable under a variety of conditions.

实验室实验的优点和局限性

There are several advantages and limitations to using 2-(4-Hydroxymethylphenyl)phenol in lab experiments. Some of the most notable advantages include:

1. Availability: BPS is readily available and relatively inexpensive, making it a popular choice for researchers.

2. Chemical Stability: BPS is chemically stable, meaning that it can be stored for long periods of time without degrading.

Some of the limitations of using BPS in lab experiments include:

1. Environmental Contamination: BPS is a major environmental contaminant, which means that it can be difficult to control for in lab experiments.

2. Lack of Standardization: There is currently no standardized method for measuring BPS in biological samples, which can make it difficult to compare results between studies.

未来方向

There are several areas of future research that could help to advance our understanding of 2-(4-Hydroxymethylphenyl)phenol. Some of the most promising directions include:

1. Environmental Impact: Further research is needed to understand the environmental impact of BPS and its potential to cause harm to aquatic life.

2. Therapeutic Applications: BPS has been shown to have potential therapeutic applications, including its ability to inhibit the growth of cancer cells. Further research is needed to explore these applications in more detail.

3. Endocrine Disruption: More research is needed to understand the mechanisms of endocrine disruption caused by BPS and its potential to cause adverse health effects.

科学研究应用

2-(4-Hydroxymethylphenyl)phenol has been extensively studied for its potential applications in various scientific fields. Some of the most notable research areas include:

1. Environmental Science: BPS has been used as a substitute for BPA in many consumer products, including plastic bottles, food containers, and thermal paper. As a result, it has become a major environmental contaminant. Scientists are studying the impact of BPS on the environment and its potential to cause harm to aquatic life.

2. Biochemistry: BPS has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This property has made it a subject of interest in the field of endocrine disruption research.

3. Pharmacology: BPS has been studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells.

安全和危害

生化分析

Biochemical Properties

It is known that phenolic compounds, which 2-(4-Hydroxymethylphenyl)phenol is a part of, exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . These properties suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the molecule has certain structural and electronic properties, including bond lengths, dihedral and bond angles, HOMO and LUMO energies . These properties may influence its interactions with biomolecules and its potential for enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways

属性

IUPAC Name |

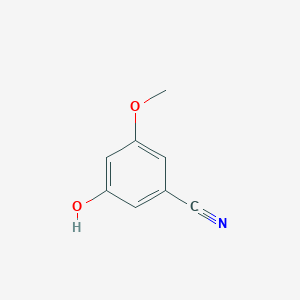

2-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIXFQFMZTYWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683437 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255638-72-2 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)